

Spectroscopic Data for the Confirmation of 2-Benzylphenyl undecanoate: A Comparative Guide

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Compound of Interest

Compound Name: 2-Benzylphenyl undecanoate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for **2-Benzylphenyl undecanoate**, a compound of interest in various research fields. Due to the limited availability of experimental data for this specific molecule, this guide presents a combination of predicted data for **2-Benzylphenyl undecanoate** and experimental data for a structurally similar alternative, Benzyl undecanoate. This comparison will aid researchers in the confirmation and characterization of **2-Benzylphenyl undecanoate**.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **2-Benzylphenyl undecanoate** (predicted) and Benzyl undecanoate (experimental).

Table 1: ¹H NMR Data (Predicted vs. Experimental)

2-Benzylphenyl undecanoate (Predicted)	Benzyl undecanoate (Experimental)
Chemical Shift (ppm)	Proton Assignment
~7.20-7.40	Aromatic-H (10H, m)
~5.10	O-CH ₂ -Ph (2H, s)
~4.00	Ar-CH ₂ -Ph (2H, s)
~2.30	O=C-CH ₂ (2H, t)
~1.65	O=C-CH ₂ -CH ₂ (2H, p)
~1.25	-(CH ₂) ₇ - (14H, m)
~0.88	-CH ₃ (3H, t)

Table 2: ¹³C NMR Data (Predicted vs. Experimental)

2-Benzylphenyl undecanoate (Predicted)	Benzyl undecanoate (Experimental)
Chemical Shift (ppm)	Carbon Assignment
~173.0	C=O
~150.0	Ar-C-O
~140.0	Ar-C-CH ₂
~138.0	Ar-C (ipso)
~126.0-130.0	Aromatic-C
~67.0	O-CH ₂
~38.0	Ar-CH ₂
~34.0	O=C-CH ₂
~22.0-32.0	-(CH ₂) ₈ -
~14.0	-CH ₃

Table 3: Infrared (IR) Spectroscopy Data (Predicted vs. Experimental)

2-Benzylphenyl undecanoate (Predicted)	Benzyl undecanoate (Experimental)
Wavenumber (cm ⁻¹)	Functional Group
~3030	Aromatic C-H Stretch
~2925, 2855	Aliphatic C-H Stretch
~1760	C=O Stretch (Ester)
~1600, 1495, 1450	Aromatic C=C Stretch
~1250	C-O Stretch (Ester)
~750, 700	Aromatic C-H Bend

Table 4: Mass Spectrometry (MS) Data (Predicted vs. Experimental)

2-Benzylphenyl undecanoate (Predicted)	Benzyl undecanoate (Experimental)
m/z	Fragment Ion
368.2	[M] ⁺
277.2	[M - C ₇ H ₇] ⁺
181.1	[M - C ₁₁ H ₂₃ O] ⁺
167.1	[C ₁₃ H ₁₁] ⁺
91.1	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

- **Instrument Setup:** Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
- **^1H NMR Acquisition:** Acquire the ^1H NMR spectrum using a standard pulse sequence. Key parameters include the number of scans, relaxation delay, and acquisition time.
- **^{13}C NMR Acquisition:** Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A larger number of scans is typically required due to the lower natural abundance of ^{13}C .
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation:** For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a transparent disk.
- **Background Spectrum:** Record a background spectrum of the empty sample compartment or the pure salt plates/KBr pellet.
- **Sample Spectrum:** Place the prepared sample in the spectrometer and record the IR spectrum.
- **Data Processing:** The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

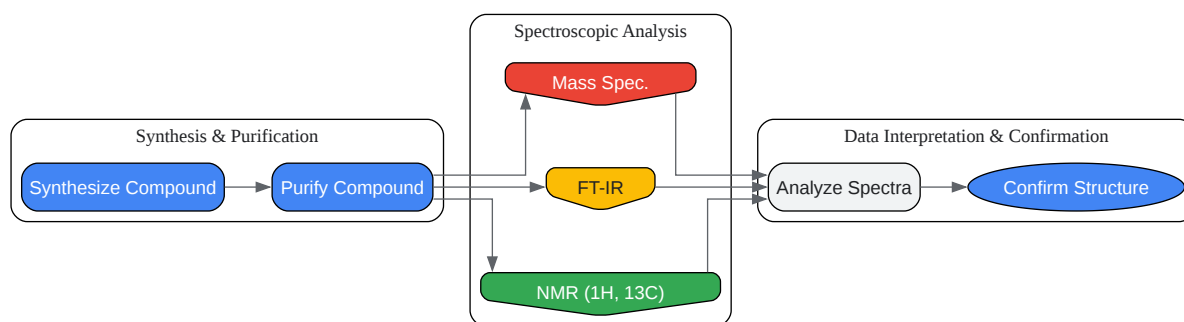
Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- **Ionization:** Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion at its specific m/z value.

Workflow for Spectroscopic Confirmation

The following diagram illustrates the general workflow for confirming the structure of a chemical compound using spectroscopic methods.



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Caption: General workflow for compound confirmation.

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